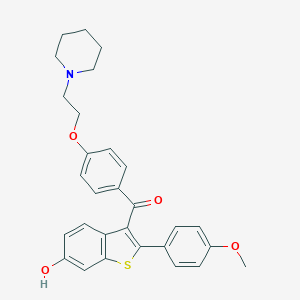

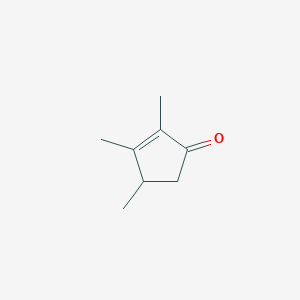

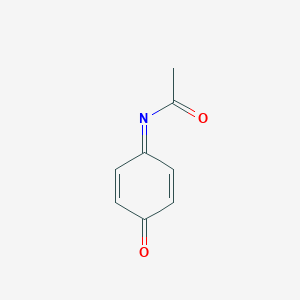

![molecular formula C11H10N4 B043385 3-甲基-3H-咪唑并[4,5-f]喹啉-2-胺 CAS No. 76180-96-6](/img/structure/B43385.png)

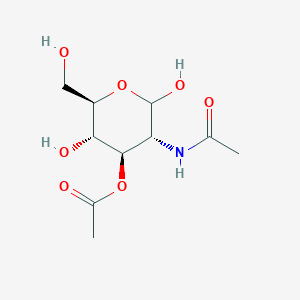

3-甲基-3H-咪唑并[4,5-f]喹啉-2-胺

概述

描述

2-氨基-3-甲基咪唑并[4,5-f]喹啉是一种杂环芳香胺,常见于高温烹调的高蛋白食物中。该化合物以其诱变和致癌特性而闻名。 它已被国际癌症研究机构 (IARC) 归类为 2A 类致癌物,表明它可能对人类致癌 .

科学研究应用

2-氨基-3-甲基咪唑并[4,5-f]喹啉在科学研究中具有多种应用,包括:

化学: 它被用作模型化合物来研究杂环胺的形成和反应机理。

生物学: 该化合物用于研究杂环胺对生物系统的诱变和致癌作用。

医学: 对该化合物的研究有助于了解膳食致癌物在癌症发展中的作用,以及制定预防癌症的策略。

工业: 它用于开发检测食品中杂环胺的分析方法.

作用机制

2-氨基-3-甲基咪唑并[4,5-f]喹啉发挥作用的机制涉及形成 DNA 加合物。这些加合物是由该化合物与 DNA 共价结合而成的,导致突变,并可能导致癌症。该化合物被细胞色素 P450 酶代谢,形成可与 DNA 相互作用的反应性中间体。 主要分子靶标包括 DNA 中的鸟嘌呤碱基,导致形成体积庞大的加合物,破坏正常的 DNA 复制和修复过程 .

安全和危害

未来方向

生化分析

Biochemical Properties

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is involved in various biochemical reactions. It is known to interact with multiple enzymes, proteins, and other biomolecules

Cellular Effects

The compound has been found to induce chromosomal anomalies, gene mutation, and DNA damage in both human and animal cells in vitro . It also induced mutations in Drosophila melanogaster and DNA damage and mutations in bacteria .

Molecular Mechanism

It is known to be genotoxic, and this activity can be expressed in vivo in rodents

Dosage Effects in Animal Models

The effects of 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine vary with different dosages in animal models. It has been found to induce DNA damage, gene mutation, and chromosomal anomalies in rodents treated in vivo

Metabolic Pathways

准备方法

合成路线和反应条件

2-氨基-3-甲基咪唑并[4,5-f]喹啉的合成通常涉及在受控条件下使适当的前体环化。 一种常见的方法是使 2-硝基苯胺与乙醛和醋酸铵反应,然后将硝基还原为氨基 .

工业生产方法

2-氨基-3-甲基咪唑并[4,5-f]喹啉的工业生产通常通过类似的合成路线进行,但规模更大。反应条件经过优化,以确保最终产品的高产率和纯度。 这通常涉及使用高压反应器和连续流动系统来维持一致的反应条件 .

化学反应分析

反应类型

2-氨基-3-甲基咪唑并[4,5-f]喹啉经历各种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成各种氧化产物。

还原: 前体中的硝基可以被还原为氨基。

取代: 氨基可以参与与各种亲电试剂的取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原通常在钯催化剂存在下使用氢气进行。

取代: 亲电取代反应通常涉及卤代烷和酰氯等试剂.

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致喹啉衍生物的形成,而取代反应会导致各种取代的咪唑并喹啉的形成 .

相似化合物的比较

类似化合物

- 2-氨基-3,4-二甲基咪唑并[4,5-f]喹啉

- 2-氨基-3,8-二甲基咪唑并[4,5-f]喹喔啉

- 2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶

独特之处

2-氨基-3-甲基咪唑并[4,5-f]喹啉在其独特的结构和形成的特定类型 DNA 加合物方面是独一无二的。虽然其他类似化合物也形成 DNA 加合物并表现出诱变性质,但特定加合物及其形成效率可能会有所不同。 该化合物因其在烹调食品中的普遍存在及其与癌症风险的密切联系而受到广泛研究 .

属性

IUPAC Name |

3-methylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77314-22-8 (hydrobromide) | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020745 | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

76180-96-6 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76180-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GL3D3T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IQ requires metabolic activation to exert its mutagenic effects. It forms two primary DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the major adduct and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) as the minor adduct [, ]. These adducts primarily target guanine bases in DNA. The dG-C8-IQ adduct, in particular, can adopt a base-displaced intercalated conformation, especially in specific DNA sequence contexts [, ]. This interaction distorts the DNA helix and can lead to mutations, potentially contributing to cancer development [].

ANone: - Molecular Formula: C11H11N5- Molecular Weight: 213.24 g/mol- Spectroscopic Data: Detailed spectral information can be found in publications characterizing this compound. Please refer to scientific databases like PubChem or ChemSpider for specific data.

A: IQ undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 []. This process involves N-hydroxylation, followed by further metabolism to form reactive species that can bind to DNA [].

A: Yes, the human gut microflora can metabolize IQ into its 7-hydroxy metabolite, 7-OHIQ [, , ]. Interestingly, this metabolite is a direct-acting mutagen, meaning it doesn't require further metabolic activation to exert its mutagenic effects [, ]. The rate of conversion to 7-OHIQ is influenced by diet, with factors like high fat and fiber content increasing conversion rates [, , ].

ANone: Yes, several dietary factors can modulate the effects of IQ:

- Fat: High-fat diets increase the conversion of IQ to 7-OHIQ by gut microflora, potentially enhancing its mutagenicity [, , ].

- Fiber: Dietary fiber can bind to IQ in the gut, potentially reducing its absorption and bioavailability [, ]. Different fiber types exhibit varying binding capacities [].

- Probiotics: Some Lactobacillus strains show promising results in vitro, potentially protecting against IQ-induced DNA damage [, ]. The mechanisms are not fully understood but may involve binding, modulation of gut microbiota, and antioxidant activity [, ].

A: In human lymphoblastoid cells, IQ predominantly induces single base deletions, particularly in guanine-rich sequences []. It can also cause base-pair substitutions, including GC-->TA transversions, GC-->CG transversions, AT-->TA transversions, and GC-->AT transitions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

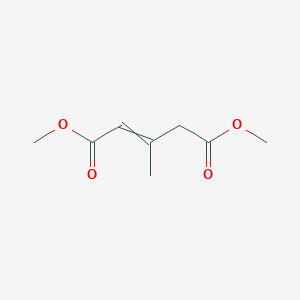

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)